molecular formula C12H24N2S2 B14489748 Oxamide, N,N'-dipentyldithio- CAS No. 64059-60-5

Oxamide, N,N'-dipentyldithio-

Katalognummer: B14489748
CAS-Nummer: 64059-60-5
Molekulargewicht: 260.5 g/mol
InChI-Schlüssel: UTOHWFSACBQCJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxamide, N,N’-dipentyldithio- is an organic compound with the molecular formula C12H24N2S2 It is a derivative of oxamide, where the hydrogen atoms in the amide groups are replaced by pentyl groups attached through sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxamide, N,N’-dipentyldithio- can be synthesized through a condensation reaction involving oxamide and pentylthiol. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the compound.

Industrial Production Methods

In an industrial setting, the production of Oxamide, N,N’-dipentyldithio- involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxamide, N,N’-dipentyldithio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bonds to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted oxamide derivatives.

Wissenschaftliche Forschungsanwendungen

Oxamide, N,N’-dipentyldithio- has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and as a stabilizer in certain formulations.

Wirkmechanismus

The mechanism of action of Oxamide, N,N’-dipentyldithio- involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The disulfide bonds in the compound can undergo redox reactions, affecting cellular redox states and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxamide: The parent compound, which lacks the pentyl groups and sulfur atoms.

    N,N’-dimethyl oxamide: A derivative with methyl groups instead of pentyl groups.

    N,N’-diethyl oxamide: A derivative with ethyl groups instead of pentyl groups.

Uniqueness

Oxamide, N,N’-dipentyldithio- is unique due to the presence of pentyl groups attached through sulfur atoms, which imparts distinct chemical properties and reactivity compared to other oxamide derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

64059-60-5

Molekularformel

C12H24N2S2

Molekulargewicht

260.5 g/mol

IUPAC-Name

N,N'-dipentylethanedithioamide

InChI

InChI=1S/C12H24N2S2/c1-3-5-7-9-13-11(15)12(16)14-10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)

InChI-Schlüssel

UTOHWFSACBQCJZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC(=S)C(=S)NCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.